3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine
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Overview
Description
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an amine group linked to a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Aromatic Substitution: The starting material, 3-chloropyridine, undergoes nucleophilic aromatic substitution with 1-methylpyrazole in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents targeting specific enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Agrochemicals: It is utilized in the development of new agrochemical agents for crop protection and pest control.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole and pyridine structure but with additional functional groups that may confer different biological activities.
4-Chloro-3-nitropyridine: A simpler analog that lacks the pyrazole moiety but can undergo similar substitution reactions.
1-Methyl-1H-pyrazole-4-amine: Contains the pyrazole moiety and can be used as a building block in the synthesis of more complex compounds.
Uniqueness
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine is unique due to its specific substitution pattern, which allows for targeted interactions with biological molecules. Its combination of a chlorine-substituted pyridine ring and a methylpyrazole moiety provides a versatile scaffold for the development of new chemical entities with potential therapeutic and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10/h2-6H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDYXZBCVDWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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